

# A Head-to-Head Comparison of Kinetoplastid Proteasome Inhibitors: GSK3494245 and GNF6702

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Compound of Interest		
Compound Name:	GSK3494245	
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For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery for neglected tropical diseases, particularly those caused by kinetoplastid parasites like Leishmaniasis and Chagas disease, the parasite's proteasome has emerged as a validated and promising therapeutic target. Two leading small molecule inhibitors, **GSK3494245** and GNF6702, have demonstrated significant potential in preclinical studies. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in their evaluation and potential application.

# Mechanism of Action: Targeting the Parasite's Protein Recycling Machinery

Both **GSK3494245** and GNF6702 exert their anti-parasitic effects by selectively inhibiting the chymotrypsin-like activity of the kinetoplastid 20S proteasome.[1][2][3] The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, a process vital for parasite survival, proliferation, and differentiation.

These compounds exhibit a novel, non-competitive mechanism of inhibition, binding to a previously undiscovered allosteric site at the interface of the  $\beta4$  and  $\beta5$  subunits of the proteasome.[1][4][5] This binding site contains residues that are divergent between the parasite and human proteasomes, which is the basis for their high selectivity and favorable safety profiles.[1][4] By inhibiting the proteasome, these compounds lead to an accumulation of



ubiquitinated proteins within the parasite, triggering cellular stress and ultimately leading to parasite death.[6]

# Ubiquitination Protein Substrate E1, E2, E3 Ubiquitin Inhibition GSK3494245 **Ubiquitinated Protein GNF6702** Allosteric Binding Recognition by 19S Unfolding & Translocation $(\beta 4-\beta 5 interface)$ Proteasomal Degradation 20S Proteasome Degradation Peptide Fragments

Ubiquitin-Proteasome System & Inhibitor Action

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Fig 1. Mechanism of proteasome inhibition.

## **Quantitative Performance Data**



The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of **GSK3494245** and GNF6702 based on available preclinical data. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

**Table 1: In Vitro Potency** 

Compoun d	Target Organism	Assay Type	IC50 / EC50 (nM)	Host Cell Cytotoxic ity (EC50, nM)	Selectivit y Index	Referenc e
GNF6702	L. donovani	Intramacro phage Amastigote s	18	>10,000 (3T3 cells)	>555	[6]
T. cruzi	Intramacro phage Amastigote s	150	>10,000 (3T3 cells)	>66	[6]	
T. cruzi Proteasom e	Biochemic al (Chymotry psin-like)	35	>25,000 (Human Proteasom e)	>714	[7]	
GSK34942 45	L. donovani	Axenic Amastigote s	14	>50,000 (MRC5 cells)	>3571	[2]
L. tarentolae	Axenic Amastigote S	40	-	-	[2]	
L. donovani Proteasom e	Biochemic al (Chymotry psin-like)	20	>10,000 (Human Proteasom e)	>500	[8]	



**Table 2: In Vivo Efficacy in Mouse Models of Visceral** 

Leishmaniasis (L. donovani)

Compound	Dosing Regimen	Duration	% Parasite Burden Reduction (Liver)	Comparator	Reference
GNF6702	10 mg/kg, oral, twice daily	8 days	>99.9	> Miltefosine (12 mg/kg, oral, once daily)	[4][6]
GSK3494245	25 mg/kg, oral, twice daily	10 days	>95	≈ Miltefosine (30 mg/kg, oral, once daily)	[2][8]

**Table 3: Pharmacokinetic Parameters in Mice** 

Compound	Dose & Route	Cmax (ng/mL)	Tmax (h)	Oral Bioavailabil ity (%)	Reference
GNF6702	10 mg/kg, oral	~1500 (Total)	~4	Not explicitly stated	[6]
GSK3494245	10 mg/kg, oral	~200	~2	18	[8]

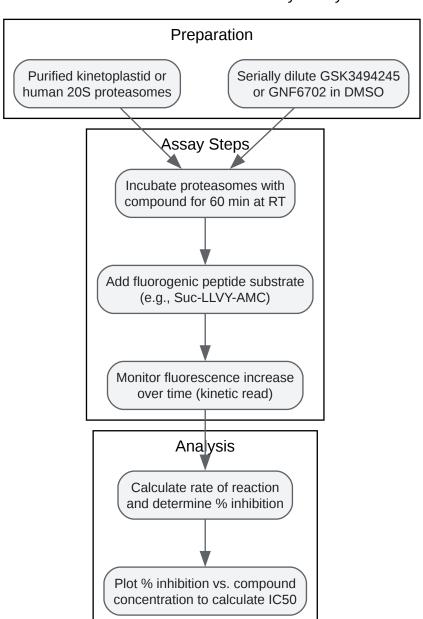
## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used in the evaluation of **GSK3494245** and GNF6702.

## **Proteasome Activity Assay (Biochemical)**



This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of purified proteasomes.



Workflow: Proteasome Activity Assay

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### Fig 2. Proteasome activity assay workflow.

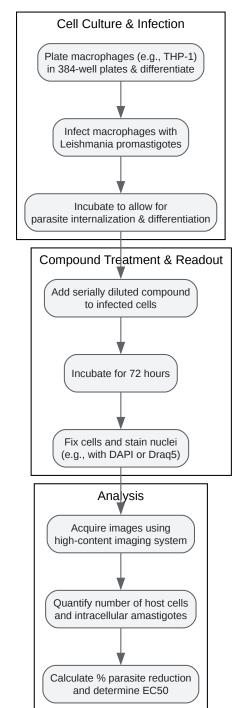
### Methodology:

- Preparation: Purified 20S proteasomes from either kinetoplastids or human cells are diluted in an appropriate assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT).[6]
- Compound Incubation: The proteasomes are pre-incubated with serially diluted concentrations of the test compound (or DMSO as a vehicle control) for approximately 60 minutes at room temperature to allow for binding.[6]
- Reaction Initiation: A fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added to initiate the enzymatic reaction.
- Detection: The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the increase in fluorescence is measured over time using a plate reader.
- Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve.
   The percentage of inhibition is determined relative to the DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve.

## Intramacrophage Amastigote Viability Assay

This cell-based assay is a more physiologically relevant model as it measures the ability of a compound to kill the amastigote form of the parasite residing within a host macrophage.





Workflow: Intramacrophage Amastigote Assay

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Fig 3. Intramacrophage assay workflow.



### Methodology:

- Cell Seeding: Human macrophages (e.g., PMA-differentiated THP-1 cells) are seeded into 384-well imaging plates.[3][5]
- Infection: The macrophages are infected with Leishmania promastigotes and incubated for 24-48 hours to allow for phagocytosis and transformation of the parasites into amastigotes. [3]
- Compound Treatment: The infected cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.[5]
- Staining and Imaging: After incubation, the cells are fixed and stained with nuclear dyes (e.g., DAPI) that label both the host cell and parasite nuclei. Plates are imaged using an automated high-content imaging system.
- Analysis: Image analysis software is used to count the number of host cells and the number
  of intracellular amastigotes per cell. The percentage of parasite reduction relative to vehicletreated controls is calculated, and EC50 values are determined from dose-response curves.
   [10]

## **Summary and Conclusion**

Both **GSK3494245** and GNF6702 are highly potent and selective inhibitors of the kinetoplastid proteasome with compelling in vivo activity.

- GNF6702, developed by Novartis, has demonstrated broad-spectrum efficacy against the
  causative agents of leishmaniasis, Chagas disease, and sleeping sickness in various mouse
  models.[6][11] Its favorable pharmacokinetic profile and potent in vivo activity underscore its
  potential as a pan-kinetoplastid therapeutic agent.[6] A follow-up compound, LXE408, is
  currently in clinical development.[7]
- **GSK3494245**, a result of a collaboration between GSK and the University of Dundee, is a preclinical candidate for visceral leishmaniasis.[12] It shows excellent in vitro potency and selectivity, and its in vivo efficacy is comparable to the current oral standard of care, miltefosine.[2][8] While its development has faced some pharmacokinetic challenges in early human trials, it remains a significant lead compound.



In conclusion, both molecules represent a significant advancement in the search for new treatments for kinetoplastid diseases. They validate the parasite proteasome as a key druggable target and provide a strong foundation for the development of next-generation therapies for these devastating neglected diseases. Further head-to-head studies under identical conditions would be beneficial for a more direct comparison of their therapeutic potential.

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